REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][C:16]([OH:18])=[O:17])([O-])=[O:7]>>[N:6]1[O:7][C:15]([C:16]([OH:18])=[O:17])=[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=12
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
|
Name
|
ice water
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
by stirring at 105°-110° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with 1 l of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1OC(=C2C1C=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g | |
YIELD: PERCENTYIELD | 50.2% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |